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Compound of Interest

Compound Name: Neryl isobutyrate

Cat. No.: B1581612 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for neryl
isobutyrate, a naturally occurring ester found in various plants and utilized as a flavoring and

fragrance agent.[1] The following sections detail its nuclear magnetic resonance (NMR),

infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols for

these analyses.

Chemical Structure and Properties
IUPAC Name: [(2Z)-3,7-dimethylocta-2,6-dienyl] 2-methylpropanoate[1]

Molecular Formula: C₁₄H₂₄O₂[1]

Molecular Weight: 224.34 g/mol [1]

CAS Number: 2345-24-6[1]

Spectroscopic Data
The spectroscopic data presented below has been compiled from various spectral databases

and literature sources.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules.

The ¹H and ¹³C NMR data for neryl isobutyrate provide detailed information about its proton

and carbon framework. While specific experimental spectra were not publicly available, the

following are predicted chemical shifts and multiplicities based on the structure of neryl
isobutyrate and typical values for similar compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data for Neryl Isobutyrate

Chemical Shift (δ)
ppm

Multiplicity Number of Protons Assignment

~5.35 t 1H H-2

~5.08 t 1H H-6

~4.58 d 2H H-1

~2.55 sept 1H H-2'

~2.08 m 2H H-4

~2.04 m 2H H-5

~1.75 s 3H H-3'

~1.68 s 3H H-8

~1.60 s 3H H-7'

~1.15 d 6H H-3'', H-4''

Table 2: Predicted ¹³C NMR Spectroscopic Data for Neryl Isobutyrate
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Chemical Shift (δ) ppm Carbon Assignment

~176.8 C-1'

~142.5 C-3

~131.8 C-7

~123.8 C-6

~119.0 C-2

~61.5 C-1

~34.2 C-2'

~32.2 C-5

~26.8 C-4

~25.6 C-8

~23.3 C-3'

~19.0 C-3'', C-4''

~17.6 C-7'

Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of neryl isobutyrate is expected to show characteristic absorption bands for the

ester functional group and carbon-carbon double bonds.

Table 3: IR Spectroscopic Data for Neryl Isobutyrate
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Wavenumber (cm⁻¹) Intensity Assignment

~2970 Strong C-H stretch (alkane)

~1735 Strong C=O stretch (ester)

~1670 Medium C=C stretch (alkene)

~1460 Medium C-H bend (alkane)

~1380 Medium C-H bend (alkane)

~1160 Strong C-O stretch (ester)

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. The GC-MS data for neryl isobutyrate reveals a molecular ion peak and

several characteristic fragment ions.

Table 4: Mass Spectrometry Data for Neryl Isobutyrate

m/z Relative Intensity (%) Assignment

224 < 5 [M]⁺ (Molecular Ion)

154 ~10 [C₁₀H₁₈O]⁺

136 ~20 [C₁₀H₁₆]⁺

93 ~49 [C₇H₉]⁺

71 ~100 [C₄H₇O]⁺ (Base Peak)

69 ~99 [C₅H₉]⁺

43 ~56 [C₃H₇]⁺

41 ~62 [C₃H₅]⁺

Experimental Protocols
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Detailed experimental protocols for acquiring the spectroscopic data are provided below. These

are generalized procedures based on standard practices for the analysis of flavor and

fragrance compounds.

NMR Spectroscopy
¹H and ¹³C NMR Sample Preparation and Acquisition:

Sample Preparation: Approximately 10-20 mg of neryl isobutyrate is dissolved in 0.6-0.7

mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an

internal standard. The solution is transferred to a 5 mm NMR tube.

Instrumentation: Spectra are recorded on a Bruker WH-90 spectrometer or equivalent.[2]

¹H NMR Acquisition:

Pulse Program: A standard single-pulse sequence (zg30) is used.

Number of Scans: 16-32 scans are typically acquired for a good signal-to-noise ratio.

Relaxation Delay: A relaxation delay of 1-2 seconds is used between scans.

Spectral Width: A spectral width of 10-12 ppm is set.

¹³C NMR Acquisition:

Pulse Program: A proton-decoupled pulse sequence (zgpg30) is used to simplify the

spectrum.

Number of Scans: A larger number of scans (1024-4096) is required due to the low natural

abundance of ¹³C.

Relaxation Delay: A relaxation delay of 2-5 seconds is employed.

Spectral Width: A spectral width of 200-220 ppm is used.

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-

corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal at
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0.00 ppm.

Infrared (IR) Spectroscopy
FTIR Sample Preparation and Acquisition:

Sample Preparation: A drop of neat neryl isobutyrate is placed between two potassium

bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin liquid film.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used for analysis.

Acquisition:

A background spectrum of the clean salt plates is first recorded.

The sample is then scanned over the mid-infrared range (typically 4000-400 cm⁻¹).

Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

Data Processing: The sample spectrum is ratioed against the background spectrum to

produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
GC-MS Sample Preparation and Analysis:

Sample Preparation: A dilute solution of neryl isobutyrate (e.g., 1 mg/mL) is prepared in a

volatile solvent such as dichloromethane or hexane.

Instrumentation: A gas chromatograph (GC) coupled to a mass spectrometer (MS), such as

a HITACHI M-80B, is used.[1]

Gas Chromatography (GC) Conditions:

Column: A nonpolar capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film

thickness) is commonly used.

Carrier Gas: Helium is used as the carrier gas at a constant flow rate (e.g., 1 mL/min).
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Injector: The sample (1 µL) is injected in split mode (e.g., 50:1 split ratio) at an injector

temperature of 250°C.

Oven Temperature Program: The oven temperature is programmed to start at a low

temperature (e.g., 60°C) and ramp up to a higher temperature (e.g., 280°C) to separate

the components of the sample.

Mass Spectrometry (MS) Conditions:

Ionization: Electron ionization (EI) at 70 eV is typically used.[1]

Mass Analyzer: A quadrupole or ion trap mass analyzer is used to separate the ions based

on their mass-to-charge ratio.

Scan Range: The mass spectrum is scanned over a range of m/z values (e.g., 40-400

amu).

Data Analysis: The resulting chromatogram and mass spectra are analyzed to identify the

compound and its fragmentation pattern. The mass spectrum is compared with library

spectra for confirmation.

Logical Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like neryl isobutyrate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1581612#spectroscopic-data-of-neryl-isobutyrate-
nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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